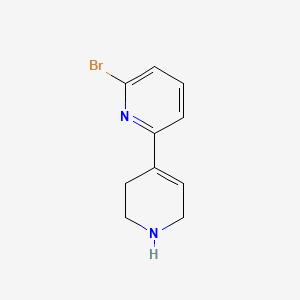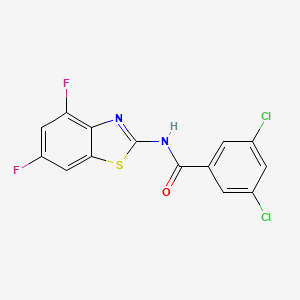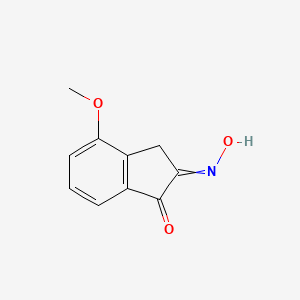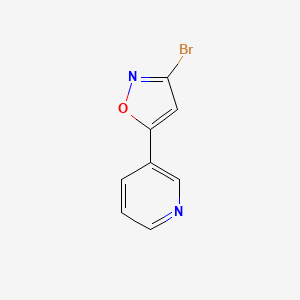
6-Bromo-1',2',3',6'-tetrahydro-2,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine is an organic compound that belongs to the class of heterocyclic compounds known as bipyridines. These compounds are characterized by the presence of two pyridine rings. The bromine atom at the 6-position and the tetrahydro configuration of one of the pyridine rings distinguish this compound from other bipyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine can be achieved through several synthetic routes. One common method involves the bromination of 1’,2’,3’,6’-tetrahydro-2,4’-bipyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of 6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The tetrahydro ring can be oxidized to form the corresponding pyridine derivative.
Reduction Reactions: The compound can undergo reduction to form fully saturated bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted bipyridines depending on the nucleophile used.
Oxidation: Formation of 6-bromo-2,4’-bipyridine.
Reduction: Formation of 6-bromo-1’,2’,3’,4’,5’,6’-hexahydro-2,4’-bipyridine.
Scientific Research Applications
6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the tetrahydro configuration play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,4’-bipyridine: Lacks the tetrahydro configuration, making it less flexible in certain reactions.
1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine:
6-Chloro-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
6-Bromo-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine is unique due to the presence of both the bromine atom and the tetrahydro configuration, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-bromo-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H11BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-4,12H,5-7H2 |
InChI Key |
JVSPDXNOXPAUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-3-[(1E)-1-hydrazinylideneethyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11713776.png)



![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)






![6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713834.png)
![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)
![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)
